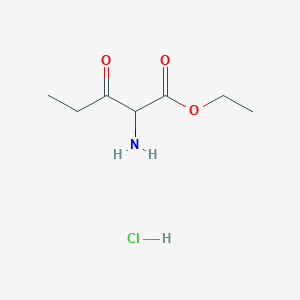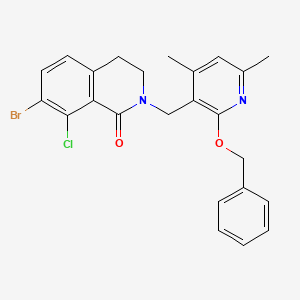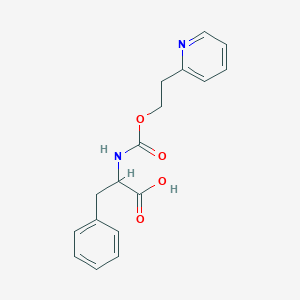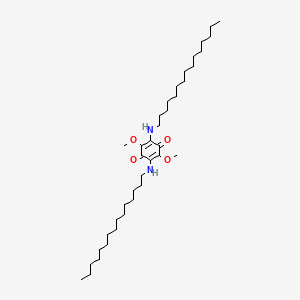
1,6-Diphenylhexane-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two phenyl groups attached to a hexane backbone, with two ketone functionalities at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diphenylhexane-3,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with adipoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate, which undergoes further transformations to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,6-Diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,6-Diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,6-diphenylhexane-3,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the phenyl rings can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and affect cellular functions, making the compound of interest in medicinal chemistry .
相似化合物的比较
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Diphenylhexane-1,6-dione: Lacks the ketone groups at the 3rd and 4th positions.
1,6-Diphenyl-1,3,5-hexatriene: Contains a conjugated triene system instead of ketone groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
6958-90-3 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
1,6-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
UBGBMZWHIZIPRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


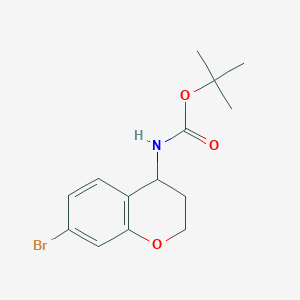

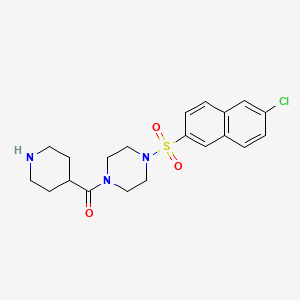
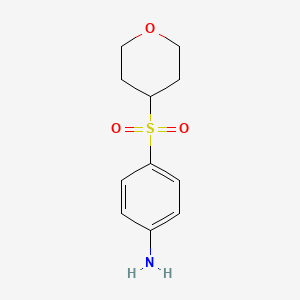
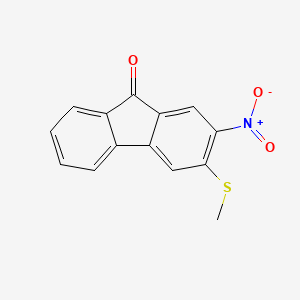
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)


